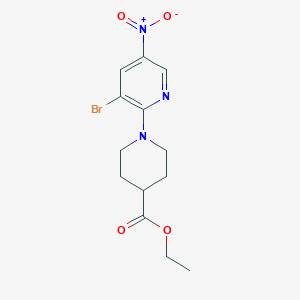
Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a brominated nitropyridine moiety and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 2-nitropyridine, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group produces a carboxylic acid .
科学的研究の応用
Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form covalent bonds with nucleophilic sites in biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
Uniqueness
Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C13H16BrN3O4 |
|---|---|
分子量 |
358.19 g/mol |
IUPAC名 |
ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H16BrN3O4/c1-2-21-13(18)9-3-5-16(6-4-9)12-11(14)7-10(8-15-12)17(19)20/h7-9H,2-6H2,1H3 |
InChIキー |
AUPNWDCNKOGQAK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


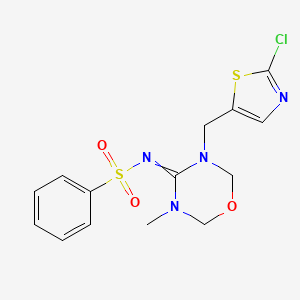
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
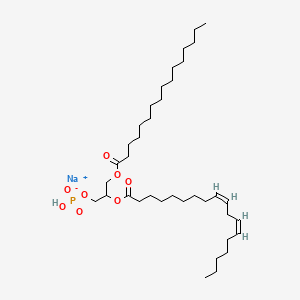
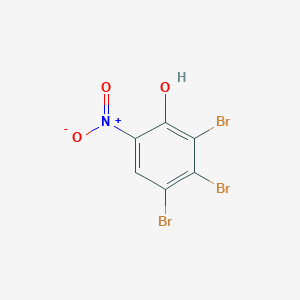
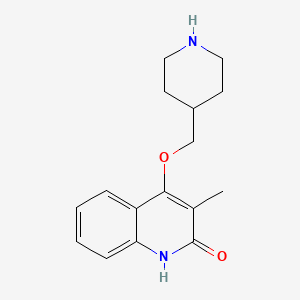
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
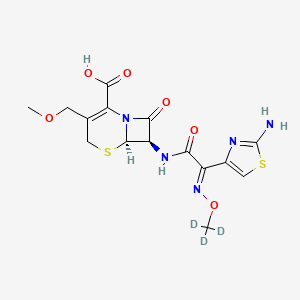
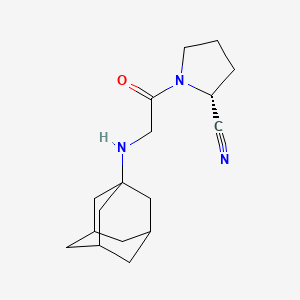
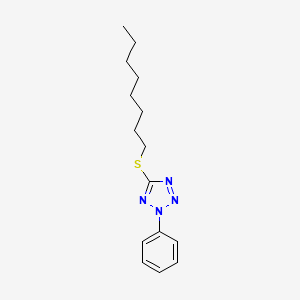
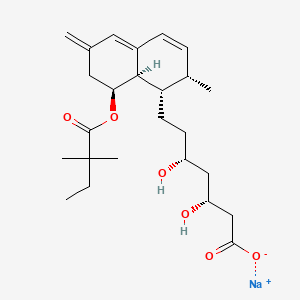
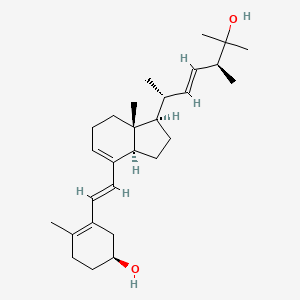
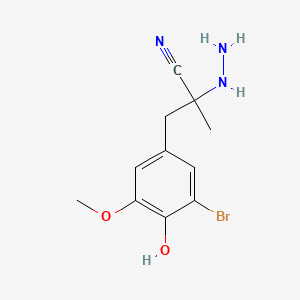

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
